Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate
Overview
Description
Synthesis Analysis
TPS-TFM can be synthesized using triphenylsulfonium chloride and 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonic acid in polar aprotic solvents. Characterization of TPS-TFM is done using techniques such as nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.Molecular Structure Analysis
The molecular formula of Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate is C28H20F4O5S2 . The molecular weight is 576.6 g/mol .Chemical Reactions Analysis
TPS-TFM is a sulfonium salt that initiates polymerization through radical formation upon irradiation.Physical And Chemical Properties Analysis
TPS-TFM is a white or off-white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and acetone. The molecular weight of TPS-TFM is 576.6 g/mol, and it has a melting point of 57-59 ºC .Scientific Research Applications
Chemically Amplified Resists in Lithography
Research by Gonsalves et al. (2009) explored the use of chemically amplified resists incorporating anionic photoacid generator (PAG) functional groups, including triphenylsulfonium variants, for lithography applications. They specifically studied polymers with monomer-bound anionic PAGs to achieve sub-50-nm half-pitch resolution in lithography, highlighting the role of triphenylsulfonium salts in advanced photolithographic processes (Gonsalves et al., 2009).
Photochemistry and Photolysis
Dektar and Hacker (1990) examined the photochemistry of triphenylsulfonium salts, including their photolysis in solution. This study revealed new rearrangement products and proposed a mechanism for the photolysis of these salts, contributing to our understanding of their behavior under light exposure (Dektar & Hacker, 1990).
Environmental Impact and Photoacid Generators
Yi et al. (2009) discussed the development of sulfonium salts, including triphenylsulfonium, for environmental applications. They emphasized the role of these salts as photoacid generators (PAGs), especially in addressing environmental concerns related to perfluorooctyl sulfonate (PFOS) (Yi et al., 2009).
Polymer Light Emitting Devices
Georgiadou et al. (2013) investigated the influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices (PLEDs). This study highlighted how the addition of these salts in PLEDs can benefit charge injection and transport, affecting overall device performance (Georgiadou et al., 2013).
Polymerization Initiators
Kondo, Muramatsu, and Tsuda (1983) explored the use of triphenylsulfonium salts as photoinitiators in the polymerization of styrene and methyl methacrylate. Their research demonstrated that these salts can effectively initiate free radical polymerization under light exposure (Kondo, Muramatsu, & Tsuda, 1983).
Safety And Hazards
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-(2-methylprop-2-enoyloxy)benzenesulfonate;triphenylsulfanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C10H6F4O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3(2)10(15)19-8-4(11)6(13)9(20(16,17)18)7(14)5(8)12/h1-15H;1H2,2H3,(H,16,17,18)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMIPVFSNRXVAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674038 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzenesulfonate | |
CAS RN |
915090-37-8 | |
Record name | Triphenylsulfanium 2,3,5,6-tetrafluoro-4-[(2-methylacryloyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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